molecular formula C26H28ClN3O3S B296857 N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No. B296857
M. Wt: 498 g/mol
InChI Key: LZPXYDIUXZRNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including capsaicin, heat, and acid. BCTC has been extensively studied for its potential use in the treatment of various pain conditions.

Mechanism of Action

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide exerts its pharmacological effects by selectively blocking the TRPV1 channel. TRPV1 is a nociceptive channel that is expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking TRPV1, N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide reduces the sensitivity of sensory neurons to painful stimuli, thereby reducing pain perception.
Biochemical and Physiological Effects
N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has also been shown to reduce the activation of glial cells, which are involved in the development of chronic pain. In addition, N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has been shown to have anti-oxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has several advantages for use in laboratory experiments. It is a highly selective TRPV1 antagonist, which minimizes off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has some limitations in laboratory experiments. It is not water-soluble, which can limit its use in some experimental systems. In addition, its potency and efficacy can vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and anti-oxidant effects of N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide. Additionally, the potential therapeutic applications of N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide in other conditions such as asthma and itch warrant further investigation. Finally, the development of novel drug delivery systems for N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide could enhance its efficacy and reduce its side effects.

Synthesis Methods

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis method involves the initial reaction of 5-chloro-2-methylbenzene with piperazine to form 4-(5-chloro-2-methylphenyl)-1-piperazine. This intermediate is then reacted with 4-(chlorocarbonyl)phenyl)methanesulfonyl chloride to form the final product, N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide.

Scientific Research Applications

N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has been extensively studied for its potential use in the treatment of various pain conditions. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide has also been shown to have potential therapeutic applications in other conditions such as asthma, itch, and bladder hypersensitivity.

properties

Molecular Formula

C26H28ClN3O3S

Molecular Weight

498 g/mol

IUPAC Name

N-benzyl-N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide

InChI

InChI=1S/C26H28ClN3O3S/c1-20-8-11-23(27)18-25(20)28-14-16-29(17-15-28)26(31)22-9-12-24(13-10-22)30(34(2,32)33)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3

InChI Key

LZPXYDIUXZRNOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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